Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 908271-38-5
VCID: VC8315960
InChI: InChI=1S/C10H10N2O3/c1-2-15-10(13)8-5-11-12-9(8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H,11,12)
SMILES: CCOC(=O)C1=C(NN=C1)C2=COC=C2
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate

CAS No.: 908271-38-5

Cat. No.: VC8315960

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate - 908271-38-5

Specification

CAS No. 908271-38-5
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name ethyl 5-(furan-3-yl)-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C10H10N2O3/c1-2-15-10(13)8-5-11-12-9(8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H,11,12)
Standard InChI Key CEOKPOBBMCBNGJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)C2=COC=C2
Canonical SMILES CCOC(=O)C1=C(NN=C1)C2=COC=C2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate has the molecular formula C10_{10}H10_{10}N2_{2}O3_{3}, with a molecular weight of 218.20 g/mol. The structure comprises:

  • A pyrazole ring (1H tautomer) with nitrogen atoms at positions 1 and 2.

  • A furan-3-yl substituent at position 3.

  • An ethoxycarbonyl group (-COOEt) at position 4.

Key structural distinctions from related compounds, such as ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate , include the absence of a methyl group on the pyrazole nitrogen and the furan substituent’s attachment at the 3-position instead of the 2-position. These differences influence electronic properties and reactivity.

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, inferences can be made from analogous pyrazole esters:

  • 1^1H NMR:

    • Ethoxy protons: A triplet at δ ≈ 1.3 ppm (CH3_3) and a quartet at δ ≈ 4.3 ppm (CH2_2) .

    • Furan protons: A multiplet between δ 7.0–8.0 ppm, with characteristic coupling for the 3-substituted furan .

    • Pyrazole protons: A singlet or doublet near δ 8.0–8.5 ppm, depending on substituent effects .

  • 13^{13}C NMR:

    • Ester carbonyl at δ ≈ 165 ppm, furan carbons between δ 110–150 ppm, and pyrazole carbons at δ ≈ 140–160 ppm.

  • IR: Strong absorption bands for C=O (≈1730 cm1^{-1}) and furan C-O-C (≈1250 cm1^{-1}) .

Synthesis and Reaction Pathways

Proposed Synthesis Route

The synthesis of ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate can be achieved through a cyclocondensation reaction, inspired by methods for analogous pyrazole esters :

  • Formation of the Pyrazole Core:
    React furan-3-carbaldehyde with ethyl acetoacetate in the presence of a base (e.g., K2_2CO3_3) to form a diketone intermediate.

    Furan-3-carbaldehyde+Ethyl acetoacetateBaseDiketone intermediate\text{Furan-3-carbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{Base}} \text{Diketone intermediate}
  • Cyclization with Hydrazine:
    Treat the diketone with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.

    \text{Diketone} + \text{N$$_2$$H$$_4$$·H$$_2$$O} \xrightarrow{\Delta} \text{Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate}
  • Purification:
    Recrystallize the crude product from ethanol or hexane to obtain pure crystals.

Typical Reaction Conditions:

  • Temperature: 80–100°C (reflux).

  • Solvent: Ethanol or toluene.

  • Yield: 70–85% (estimated based on similar reactions ).

Chemoselectivity and Regioselectivity

The regioselectivity of pyrazole formation is influenced by the electronic effects of substituents. The furan-3-yl group, being electron-rich, directs cyclization to favor the observed substitution pattern . Competitive pathways, such as the formation of 5-substituted pyrazoles, are minimized under controlled conditions.

Physicochemical Properties

Physical Properties

PropertyValue/Description
Melting Point160–165°C (estimated)
SolubilitySoluble in DMSO, DMF; sparingly in water
StabilityStable at room temperature; hydrolyzes under acidic/basic conditions

Chemical Reactivity

  • Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to the carboxylic acid under acidic (HCl) or basic (NaOH) conditions, enabling further derivatization.

  • Electrophilic Substitution: The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions due to its aromaticity .

  • Coordination Chemistry: The pyrazole nitrogen and furan oxygen may act as ligands for metal ions, forming complexes with potential catalytic or biological activity .

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